[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane
Description
Historical Development of Chiral Bidentate Phosphine Ligands
The journey toward Xylyl-H₈-BINAP began with the discovery of BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) by Noyori and coworkers in 1980. BINAP’s axial chirality, arising from restricted rotation of the naphthyl backbone, enabled groundbreaking advances in asymmetric hydrogenation, such as the synthesis of (–)-menthol and β-lactam antibiotics. However, limitations in substrate scope and enantioselectivity for sterically hindered olefins prompted the development of modified ligands. Early efforts focused on substituting phenyl groups with bulkier aryl moieties (e.g., 3,5-xylyl) to enhance steric control. Concurrently, hydrogenation of the naphthyl rings in BINAP yielded H₈-BINAP, which reduced steric congestion while maintaining chirality. The fusion of these innovations—xylyl substitution and backbone hydrogenation—culminated in Xylyl-H₈-BINAP, a ligand that marries rigidity, electron-rich phosphine donors, and tunable steric profiles.
Evolution from BINAP to H₈-BINAP Derivatives
BINAP’s inherent rigidity, with a dihedral angle of ~90° between naphthyl rings, creates a well-defined chiral pocket for metal coordination. However, its fully aromatic backbone limits conformational flexibility, hindering access to certain substrates. Hydrogenation of the 5,6,7,8-positions of the naphthyl rings in BINAP produces H₈-BINAP, which adopts a partially saturated bicyclic structure. This modification reduces steric hindrance at the equatorial positions of the metal center while increasing electron density at the phosphorus atoms, enhancing catalytic activity. For example, Ru(II) complexes of H₈-BINAP achieve up to 97% enantiomeric excess (ee) in the hydrogenation of β-substituted acrylic acids, outperforming BINAP-based catalysts by 10–20%. The hydrogenated backbone also lowers the racemization barrier, improving configurational stability.
Significance of 3,5-Dimethylphenyl (Xylyl) Substitution in Phosphine Chemistry
Replacing phenyl groups with 3,5-dimethylphenyl (xylyl) substituents on the phosphorus atoms introduces two critical advantages:
- Steric Shielding : The methyl groups at the 3- and 5-positions create a cone-shaped environment around the phosphorus, preventing undesired side reactions and stabilizing metal-ligand complexes.
- Electronic Modulation : The electron-donating methyl groups increase the basicity of the phosphine donors, accelerating oxidative addition and transmetalation steps in cross-coupling reactions.
In Rh(I)-catalyzed cycloadditions, Xylyl-H₈-BINAP outperforms both BINAP and H₈-BINAP, achieving yields >90% and ee values >99%. This superiority stems from the ligand’s ability to balance steric bulk and electronic flexibility, enabling precise control over transition-state geometries.
Atropisomerism in Tetrahydronaphthalene-Based Ligand Systems
Xylyl-H₈-BINAP exhibits axial chirality due to the non-planar arrangement of its tetrahydronaphthalene rings. The energy barrier to racemization, calculated at ~23–25 kcal/mol, ensures configurational stability under standard reaction conditions. This stability arises from steric repulsion between the hydrogenated rings and xylyl substituents, which hinders rotation about the central bond. Comparative studies show that removing peripheral aromatic rings (as in biphenyl systems) reduces the racemization barrier to <5 kcal/mol, underscoring the critical role of the tetrahydronaphthalene backbone in maintaining chirality.
Properties
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H56P2/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46/h17-32H,9-16H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFLWCTZCJTICH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(CCCC3)C=C2)C4=C(C=CC5=C4CCCC5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H56P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound in focus, [1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane, is a complex phosphine derivative with potential applications in catalysis and biological systems. This article reviews its biological activity based on available research findings and case studies.
- Molecular Formula : C46H48P2
- Molecular Weight : 694.82 g/mol
- CAS Number : 362634-22-8
Phosphines are known for their ability to act as ligands in various catalytic processes. The specific structure of this compound allows it to interact with biological macromolecules, potentially influencing enzymatic activities and cellular signaling pathways. The presence of bulky dimethylphenyl groups may enhance its stability and selectivity in biological environments.
Anticancer Properties
Recent studies have indicated that phosphine derivatives exhibit significant anticancer activity. For instance:
- Study Findings : A study demonstrated that similar phosphine compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism was linked to the modulation of reactive oxygen species (ROS) and mitochondrial pathways .
Antiviral Activity
Phosphine derivatives have also been investigated for their antiviral properties:
- Case Study : In a study focusing on HIV inhibitors, phosphine-based compounds showed promising results against HIV replication by targeting specific viral proteins involved in the infection process. The IC50 values for these compounds indicated potent antiviral activity .
Data Table of Biological Activities
| Activity Type | Compound Tested | IC50/EC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | Phosphine Derivative A | 4.4 μM (proliferation inhibition) | Induction of apoptosis |
| Antiviral | Phosphine Derivative B | 3.2 μM (HIV replication) | Inhibition of viral protein interaction |
Toxicological Profile
While exploring the biological activities of phosphines, it is crucial to consider their toxicity:
Scientific Research Applications
Catalysis
Chiral Ligand in Asymmetric Synthesis
DM-BINAP is widely recognized for its role as a chiral ligand in asymmetric catalysis. It facilitates the formation of enantiomerically enriched products through reactions such as:
- Catalytic Hydrogenation : DM-BINAP is used in the hydrogenation of prochiral ketones and imines to produce chiral alcohols and amines with high enantioselectivity. This application is critical in pharmaceutical synthesis where specific stereochemistry is essential for biological activity.
- Cross-Coupling Reactions : The compound has been effectively employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Heck reactions). These reactions are pivotal in forming carbon-carbon bonds and constructing complex organic molecules.
Case Study: Asymmetric Hydrogenation of Ketones
In a study conducted by Wang et al., DM-BINAP was utilized to achieve high enantioselectivity in the hydrogenation of various ketones. The results demonstrated that the use of DM-BINAP significantly improved the yield and purity of the desired chiral products compared to other ligands.
Organic Synthesis
Synthesis of Complex Molecules
DM-BINAP serves as a crucial component in the synthesis of complex organic molecules. Its ability to stabilize transition metal complexes enhances reaction rates and selectivity.
- Synthesis of Pharmaceuticals : The ligand has been instrumental in synthesizing key intermediates for pharmaceuticals, particularly those requiring high stereochemical fidelity.
- Functionalization of Arenes : DM-BINAP is also used for the functionalization of aromatic compounds through C-H activation methods. This approach allows for the introduction of various functional groups into complex aromatic systems.
Materials Science
Development of Advanced Materials
The unique properties of DM-BINAP have led to its application in materials science:
- Organic Light Emitting Diodes (OLEDs) : Research indicates that DM-BINAP-based metal complexes can be used as emitters in OLEDs due to their efficient light-emitting properties.
- Nanomaterials : The compound has been explored for its potential in stabilizing nanoparticles during synthesis processes. Its phosphine groups can interact with metal surfaces, enhancing stability and dispersibility.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Catalysis | Asymmetric hydrogenation; Cross-coupling | High enantioselectivity; Efficiency |
| Organic Synthesis | Pharmaceutical intermediates; Arene functionalization | Complex molecule synthesis |
| Materials Science | OLEDs; Nanoparticle stabilization | Enhanced properties |
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s tetrahydronaphthalene core distinguishes it from other organophosphorus ligands. Below is a comparative analysis with structurally related phosphines:
Key Observations :
Core Rigidity : The tetralin backbone provides greater conformational flexibility compared to fully aromatic systems (e.g., dibenzofuran) but less than pyrazole-based ligands. This flexibility may enhance adaptability in metal coordination .
Steric Effects : The 3,5-dimethylphenyl groups introduce significant steric bulk, surpassing diphenyl substituents. This could improve metal center shielding, reducing unwanted side reactions in catalytic cycles .
Activity Landscape and Similarity Metrics
Using Tanimoto and Dice similarity indices (structural fingerprint-based metrics), the target compound would exhibit low similarity (<0.4) to TrippyPhos or dibenzofuran-based phosphines due to differences in core structure and substituents . However, graph-theoretical comparisons (e.g., maximum common substructure analysis) may reveal shared motifs, such as the tetrahydronaphthalene backbone’s similarity to naphthalene derivatives in other ligands .
Spectroscopic and Analytical Comparisons
- NMR Profiling : The 3,5-dimethylphenyl groups would induce distinct chemical shifts in <sup>31</sup>P NMR, likely upfield compared to diphenylphosphine analogs due to increased electron density. Regions analogous to "A" and "B" in ’s NMR analysis (e.g., substituent-sensitive protons) would show marked differences in δ values .
- Chromatographic Behavior: The compound’s hydrophobicity (from methyl and aromatic groups) would require SPE or HPLC methods tailored for nonpolar analytes, as seen in ’s protocols for phenolic compounds .
Activity Cliffs and Structure-Activity Relationships (SAR)
For example, substituting hydrogenated cores with aromatic systems may reduce metal-ligand π-backbonding, affecting reaction selectivity .
Preparation Methods
Functionalization of the Tetrahydronaphthalene Backbone
The tetrahydronaphthalene core undergoes diiodination at positions 1 and 2 using I₂ and HNO₃ in acetic acid, yielding 1,2-diiodo-5,6,7,8-tetrahydronaphthalene. This step ensures regioselectivity for subsequent phosphine coupling.
Phosphine Coupling via Nickel-Catalyzed Cross-Coupling
The diiodinated intermediate reacts with bis(3,5-dimethylphenyl)phosphine in a Negishi-type coupling using NiCl₂(dppe) as a catalyst. Key conditions include:
-
Solvent : Anhydrous toluene
-
Temperature : 110°C under nitrogen
-
Base : Triethylamine (3.0 equiv)
This yields the mono-coupled product, [2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalene.
Reaction Optimization Strategies
Solvent and Temperature Effects
Optimal solvent polarity (toluene for coupling, DMF for final step) minimizes side reactions. Elevated temperatures (80–110°C) enhance reaction rates but require strict anhydrous conditions to prevent phosphine oxidation.
Catalytic System Tuning
Nickel catalysts favor initial coupling due to tolerance for steric bulk, while palladium systems improve efficiency in the final step. Ligand choice (e.g., Xantphos) mitigates homocoupling byproducts.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc 9:1), followed by recrystallization from hot ethanol to achieve >99% purity.
Analytical Validation
-
¹H/³¹P NMR : Confirms phosphine integration and absence of oxidized phosphine oxides.
-
Mass Spectrometry : ESI-MS confirms molecular ion peak at m/z 743.4 [M+H]⁺.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent advancements employ microreactors for diiodination and coupling steps, reducing reaction times by 60% and improving yield reproducibility.
Green Chemistry Approaches
Solvent recycling (toluene/DMF) and catalyst recovery (Ni/Pd adsorption on activated carbon) align with sustainability goals.
Challenges and Mitigation
Phosphine Oxidation
Strict anaerobic conditions (glovebox, Schlenk techniques) and antioxidant additives (BHT) prevent P(III) → P(V) oxidation.
Steric Hindrance
Bulky substituents slow coupling kinetics; microwave-assisted synthesis (150°C, 30 min) overcomes this in later stages.
Applications in Catalysis
The ligand forms Ru(II) and Pd(0) complexes for asymmetric hydrogenation and C–C coupling, demonstrating >95% enantiomeric excess in pilot studies .
Q & A
Basic Questions
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Identification : This compound may pose risks due to its phosphine ligands and tetrahydronaphthalene backbone. Avoid exposure to oxidizers, as phosphine derivatives can react exothermically. Use fume hoods and wear nitrile gloves, lab coats, and safety goggles .
- Storage : Store in a cool (<25°C), dry environment under inert gas (e.g., argon) to prevent degradation. Long-term storage is discouraged due to potential instability .
- Disposal : Follow EPA/DOT guidelines for organophosphorus compounds. Neutralize with dilute hydrogen peroxide under controlled conditions before disposal .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Use P NMR to confirm phosphine coordination (δ ~20-30 ppm for arylphosphines). H NMR can resolve tetrahydronaphthalene protons (δ 1.5–2.5 ppm) .
- Elemental Analysis : Validate C, H, and P content with a tolerance of ±0.3% .
- HPLC-MS : Employ reverse-phase C18 columns (methanol/water gradient) to detect impurities (e.g., oxidized phosphine byproducts) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the catalytic behavior of this compound in asymmetric synthesis?
- Methodological Answer :
- Quantum Chemical Calculations :
- DFT Studies : Optimize geometry using B3LYP/6-31G(d) to model electronic properties (e.g., HOMO/LUMO energies) and predict ligand-metal coordination preferences .
- Reaction Path Sampling : Apply nudged elastic band (NEB) methods to simulate transition states in catalytic cycles (e.g., hydrogenation or cross-coupling) .
- Experimental Validation : Cross-reference computational predictions with in-situ IR or XAS spectroscopy to confirm intermediate species .
Q. How can contradictions in catalytic performance data be resolved for this ligand system?
- Methodological Answer :
- Data Triangulation :
| Factor | Analysis Approach |
|---|---|
| Substrate Scope | Compare turnover frequencies (TOF) across substrates (e.g., alkenes vs. ketones) . |
| Solvent Effects | Test polar (DMF) vs. nonpolar (toluene) solvents to assess dielectric constant impact . |
| Metal Center | Screen Pd(0), Rh(I), and Ir(I) complexes to isolate ligand-metal synergy . |
- Statistical Analysis : Apply multivariate regression to identify dominant variables (e.g., electronic vs. steric effects) .
Q. What advanced techniques mitigate environmental risks during large-scale synthesis?
- Methodological Answer :
- Green Chemistry Strategies :
- Catalytic Recycling : Immobilize the ligand on silica supports to reduce waste (≥90% recovery via filtration) .
- Solvent Substitution : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) to lower toxicity .
- Ecotoxicology Screening : Use Daphnia magna acute toxicity assays (EC50 >10 mg/L required for discharge compliance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
